molecular formula C7H5NO2S B13162930 3-(4-Methyl-1,3-thiazol-5-yl)prop-2-ynoic acid

3-(4-Methyl-1,3-thiazol-5-yl)prop-2-ynoic acid

Cat. No.: B13162930
M. Wt: 167.19 g/mol
InChI Key: DOIZJANHUWRXQG-UHFFFAOYSA-N
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Description

3-(4-Methyl-1,3-thiazol-5-yl)prop-2-ynoic acid is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methylthiazole with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1,3-thiazol-5-yl)prop-2-ynoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Halogenated or nitro-substituted thiazoles.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1,3-thiazol-5-yl)prop-2-ynoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole ring. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methyl-1,3-thiazol-5-yl)prop-2-ynoic acid is unique due to the presence of both the thiazole ring and the prop-2-ynoic acid moiety.

Properties

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

3-(4-methyl-1,3-thiazol-5-yl)prop-2-ynoic acid

InChI

InChI=1S/C7H5NO2S/c1-5-6(11-4-8-5)2-3-7(9)10/h4H,1H3,(H,9,10)

InChI Key

DOIZJANHUWRXQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C#CC(=O)O

Origin of Product

United States

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